molecular formula C14H12ClNO B2549283 2-chloro-6-methyl-N-phenylbenzamide CAS No. 1386861-46-6

2-chloro-6-methyl-N-phenylbenzamide

Cat. No.: B2549283
CAS No.: 1386861-46-6
M. Wt: 245.71
InChI Key: CPCKYTVKZDZSBA-UHFFFAOYSA-N
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Description

2-chloro-6-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H12ClNO. It is a derivative of benzamide, characterized by the presence of a chlorine atom at the second position and a methyl group at the sixth position of the benzene ring, along with a phenyl group attached to the nitrogen atom of the amide group. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-chloro-6-methyl-N-phenylbenzamide is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Employed in the production of specialty chemicals and materials.

Safety and Hazards

2-chloro-6-methyl-N-phenylbenzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-methyl-N-phenylbenzamide typically involves the reaction of 2-chloro-6-methylbenzoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-methyl-N-phenylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The amide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or borane-tetrahydrofuran complex.

Major Products Formed

    Substitution: Formation of 2-amino-6-methyl-N-phenylbenzamide or 2-thio-6-methyl-N-phenylbenzamide.

    Oxidation: Formation of 2-chloro-6-carboxy-N-phenylbenzamide.

    Reduction: Formation of 2-chloro-6-methyl-N-phenylamine.

Mechanism of Action

The mechanism of action of 2-chloro-6-methyl-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-methylbenzamide
  • 2-chloro-N-phenylbenzamide
  • 6-methyl-N-phenylbenzamide

Uniqueness

2-chloro-6-methyl-N-phenylbenzamide is unique due to the combined presence of the chlorine atom, methyl group, and phenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-6-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-10-6-5-9-12(15)13(10)14(17)16-11-7-3-2-4-8-11/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCKYTVKZDZSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In one embodiment, the step comprises combining 2-chloro-6-methylbenzoyl chloride with aniline to afford 2-chloro-6-methyl-N-phenylbenzamide. In one embodiment, the step is optionally carried out in the presence of a base (e.g., an amine base such as Et3N).
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